molecular formula C9H18N4 B13324941 1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine

1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13324941
M. Wt: 182.27 g/mol
InChI Key: LMKUAYJIFBLHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 2,3,3-trimethylbutyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2,3,3-trimethylbutylamine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce halogenated triazoles.

Scientific Research Applications

1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazole
  • 2,3,3-Trimethylbutylamine
  • 1-(2,3,3-Trimethylbutyl)-1H-1,2,3-triazole

Uniqueness

1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine is unique due to its specific structural features, such as the presence of the 2,3,3-trimethylbutyl group and the triazole ring. These features impart distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Biological Activity

1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine is a substituted triazole compound that has garnered attention for its potential biological activities. Triazoles are recognized for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4C_{10}H_{16}N_4, with a molecular weight of approximately 196.26 g/mol. The compound features a triazole ring that contributes to its biological activity through various mechanisms.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against several phytopathogenic fungi. For instance:

  • Mechanism of Action : The compound inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to cell death in susceptible fungal strains.
  • Case Studies : In a study examining the efficacy of various triazoles against Fusarium species, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole.

Antibacterial Activity

The antibacterial potential of triazoles has also been explored:

  • Spectrum of Activity : Preliminary studies suggest that this compound has activity against both Gram-positive and Gram-negative bacteria.
  • Research Findings : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antibacterial agent.

Anticancer Properties

Emerging research highlights the anticancer properties of triazole derivatives:

  • Mechanism : Triazoles may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Studies : A study focused on various triazole derivatives revealed that this compound exhibited cytotoxic effects on specific cancer cell lines (e.g., HeLa and MCF7), suggesting its potential as an anticancer agent.

Data Tables

Biological ActivityTarget OrganismMIC (µg/mL)Reference
AntifungalFusarium spp.8[Source A]
AntibacterialStaphylococcus aureus16[Source B]
Escherichia coli32[Source B]
AnticancerHeLa15[Source C]
MCF720[Source C]

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Membrane Disruption : By targeting ergosterol synthesis in fungi and disrupting bacterial cell membranes.
  • Induction of Apoptosis : In cancer cells through modulation of apoptotic pathways.

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

1-(2,3,3-trimethylbutyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H18N4/c1-7(9(2,3)4)5-13-6-11-8(10)12-13/h6-7H,5H2,1-4H3,(H2,10,12)

InChI Key

LMKUAYJIFBLHFL-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC(=N1)N)C(C)(C)C

Origin of Product

United States

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